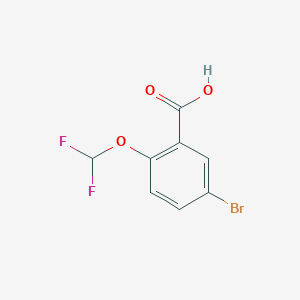

5-Bromo-2-(difluoromethoxy)benzoic acid

Description

The exact mass of the compound 5-Bromo-2-(difluoromethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-(difluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(difluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVVZPMQHORKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407943 | |

| Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438221-79-5 | |

| Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. This document details its chemical identity, and physical characteristics, and outlines standardized experimental protocols for their determination.

Compound Identification and Chemical Structure

5-Bromo-2-(difluoromethoxy)benzoic acid is an aromatic carboxylic acid. The presence of a bromine atom, a difluoromethoxy group, and a carboxylic acid group on the benzene ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-Bromo-2-(difluoromethoxy)benzoic acid |

| CAS Number | 438221-79-5[1][2] |

| Molecular Formula | C₈H₅BrF₂O₃[1][2][3] |

| SMILES | O=C(O)C1=CC(Br)=CC=C1OC(F)F[2] |

| InChI | InChI=1S/C8H5BrF2O3/c9-5-2-1-4(8(12)13)6(3-5)14-7(10)11/h1-3,7H,(H,12,13) |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid. Where experimental data is not publicly available, predicted values are provided.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 267.02 g/mol | [1][3] |

| Appearance | Solid (Form may vary) | Assumed based on related compounds |

| Melting Point | Data not available | - |

| Boiling Point | 328.1 ± 42.0 °C | Predicted |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Synthesis and Purification

A generalized workflow for synthesis and purification is presented below.

Caption: General workflow for the synthesis and purification of a chemical compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

-

Apparatus : Capillary melting point apparatus.[6][7][8][9][10]

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[7][8][9]

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[6][7][9]

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

-

The temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting range is reported as T1-T2.[7]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12][13]

-

Principle : An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

-

Procedure :

-

Add an excess amount of 5-Bromo-2-(difluoromethoxy)benzoic acid to a flask containing the solvent of interest (e.g., water, ethanol, dichloromethane).[11][12]

-

Seal the flask and place it in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow any undissolved solid to settle.[14]

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.[12][14]

-

The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[12][14]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds like carboxylic acids.[15][16][17][18][19]

-

Principle : A solution of the acidic compound is titrated with a standard basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

-

Procedure :

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[17][18]

-

Calibrate a pH meter using standard buffer solutions.[18]

-

Immerse the pH electrode in the sample solution, which is continuously stirred.[18]

-

Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.[18]

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[18]

-

The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

-

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation of the compound's identity.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol :

-

Expected Data : The ¹H NMR spectrum would show signals for the aromatic protons and the proton of the difluoromethoxy group. The ¹³C NMR would show distinct signals for each carbon atom, and the ¹⁹F NMR would confirm the presence of the difluoromethoxy group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol (ATR Method) :

-

Expected Data : The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretching, and vibrations associated with the aromatic ring and the C-Br and C-F bonds.

-

-

Mass Spectrometry (MS)

-

Protocol (Electron Ionization - EI) :

-

Expected Data : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.02 g/mol , considering isotopes).[1][3] A characteristic fragmentation pattern for a bromo-substituted aromatic acid would also be observed, which can aid in structural confirmation.[33]

-

References

- 1. 5-Bromo-2-(difluoromethoxy)benzoic acid | 438221-79-5 | NSA22179 [biosynth.com]

- 2. 438221-79-5|5-Bromo-2-(difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 438221-79-5 | 5-Bromo-2-(difluoromethoxy)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 10. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. tandfonline.com [tandfonline.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. research.reading.ac.uk [research.reading.ac.uk]

- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 23. organomation.com [organomation.com]

- 24. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 27. apexinstrument.me [apexinstrument.me]

- 28. jascoinc.com [jascoinc.com]

- 29. Electron ionization - Wikipedia [en.wikipedia.org]

- 30. as.uky.edu [as.uky.edu]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)benzoic acid (CAS 438221-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid, with the CAS number 438221-79-5, is a halogenated aromatic carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The difluoromethoxy group can enhance metabolic stability, improve lipophilicity, and modulate the acidity of the carboxylic acid, properties that are highly desirable in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical data, potential synthetic routes, and applications of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 438221-79-5 | [1] |

| Molecular Formula | C₈H₅BrF₂O₃ | [1] |

| Molecular Weight | 267.02 g/mol | [1] |

| Predicted Boiling Point | 328.1 ± 42.0 °C | |

| Predicted Density | 1.740 ± 0.06 g/cm³ | |

| Predicted pKa | 2.75 ± 0.36 | |

| SMILES | O=C(O)C1=CC(Br)=CC=C1OC(F)F | [2] |

Note: Experimental data for melting point and solubility were not found in the public domain at the time of this report.

Synthesis and Experimental Protocols

For instance, the synthesis of the related compound, 5-Bromo-2-fluorobenzoic acid, has been achieved through the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS). A general procedure for such a reaction would involve dissolving the starting benzoic acid in a suitable solvent, followed by the portion-wise addition of the brominating agent at a controlled temperature. The reaction progress would be monitored by a suitable analytical technique such as HPLC or TLC. Upon completion, the product would be isolated through filtration and purified, for example, by recrystallization.

The introduction of the difluoromethoxy group is often more complex and can be achieved through various methods, such as the reaction of a corresponding hydroxybenzoic acid with a difluoromethylating agent like chlorodifluoromethane (Freon-22) under basic conditions.

Proposed General Synthetic Workflow:

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for 5-Bromo-2-(difluoromethoxy)benzoic acid are not widely available in public databases. For researchers synthesizing this compound, it is recommended to perform full spectroscopic characterization to confirm its identity and purity.

Applications in Research and Drug Development

Halogenated benzoic acids are valuable scaffolds in drug discovery. The bromine atom in 5-Bromo-2-(difluoromethoxy)benzoic acid can serve as a key functional group for generating molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring.

The difluoromethoxy group is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance metabolic stability by blocking potential sites of oxidation and can also increase lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid, which can be important for target binding and overall physicochemical properties.

Given these characteristics, 5-Bromo-2-(difluoromethoxy)benzoic acid is a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.

Illustrative Drug Discovery Workflow:

Safety and Handling

Specific toxicity data for 5-Bromo-2-(difluoromethoxy)benzoic acid is not available. However, based on the safety information for structurally similar compounds, the following general precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Bromo-2-(difluoromethoxy)benzoic acid is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its bifunctional nature, possessing both a reactive bromine atom and a property-modulating difluoromethoxy group, makes it an attractive starting material for the generation of diverse and potentially bioactive molecules. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a summary of the existing information and highlights its potential based on the properties of related structures. Researchers working with this compound are encouraged to conduct thorough characterization and safety assessments.

References

5-Bromo-2-(difluoromethoxy)benzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical research and development.

Core Molecular Data

The fundamental molecular and chemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid are summarized below. These data are critical for reaction planning, analytical method development, and chemical registration.

| Parameter | Value |

| Molecular Formula | C₈H₅BrF₂O₃ |

| Molecular Weight | 267.03 g/mol |

| CAS Number | Not directly available for the acid, but the methyl ester is registered under CAS No. 1131587-78-4.[1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)F)F)C(=O)O |

| InChI Key | Not available |

Synthesis Protocols

Representative Bromination of a Substituted Benzoic Acid:

-

Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-(difluoromethoxy)benzoic acid, in a solvent such as dichloromethane or concentrated sulfuric acid.[2][3]

-

Brominating Agent Addition: Cool the solution to a controlled temperature, typically between 0°C and 25°C.[2][3] Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in portion-wise additions to manage the reaction exotherm.[2][3]

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.[2]

-

Work-up: Once the reaction is complete, the mixture is quenched, typically by the addition of water or an aqueous solution of a reducing agent to consume any excess bromine. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final high-purity 5-Bromo-2-(difluoromethoxy)benzoic acid.[4]

Analytical Methods

The purity and identity of 5-Bromo-2-(difluoromethoxy)benzoic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of substituted benzoic acids. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation patterns, further confirming its identity.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzoic acid, such as 5-Bromo-2-(difluoromethoxy)benzoic acid.

References

- 1. Methyl 5-broMo-2-(difluoroMethoxy)benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5-Bromo-2-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. Its structural features, including a bromine atom and a difluoromethoxy group on the benzoic acid core, make it a potentially valuable building block in medicinal chemistry and materials science. This document provides a detailed overview of its chemical identity, properties, and a representative synthetic approach.

Chemical Identity and Properties

The fundamental properties of 5-Bromo-2-(difluoromethoxy)benzoic acid are summarized below. It is important to note that while some physical properties are predicted, they provide valuable estimates for experimental design.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-(difluoromethoxy)benzoic acid | N/A |

| CAS Number | 438221-79-5 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrF₂O₃ | [1][2][3] |

| Molecular Weight | 267.02 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)OC(F)F | [1] |

| Boiling Point (Predicted) | 328.1±42.0 °C | [5] |

| Density (Predicted) | 1.740±0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.75±0.36 | [5] |

Chemical Structure

The two-dimensional chemical structure of 5-Bromo-2-(difluoromethoxy)benzoic acid is depicted below, illustrating the arrangement of the bromine atom and the difluoromethoxy group on the benzoic acid ring.

Synthesis Pathway

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid are not currently published in peer-reviewed literature. The synthesis would likely follow the general principles of electrophilic aromatic substitution, as depicted in Figure 2. Key experimental considerations would include the choice of brominating agent (e.g., N-Bromosuccinimide or elemental bromine), the catalyst (e.g., a strong acid), reaction temperature, and purification method (e.g., recrystallization or column chromatography).

Signaling Pathways and Biological Activity

As of the date of this document, there is no published research detailing the involvement of 5-Bromo-2-(difluoromethoxy)benzoic acid in any specific biological signaling pathways or its pharmacological activity. Its structural similarity to other bioactive benzoic acid derivatives suggests potential for further investigation in drug discovery programs.

Conclusion

5-Bromo-2-(difluoromethoxy)benzoic acid is a chemical compound with potential applications in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials. While its fundamental chemical identity is established, a comprehensive experimental characterization and exploration of its biological activity are yet to be reported. The information provided in this guide serves as a foundational resource for professionals interested in this molecule.

References

- 1. 5-Bromo-2-(difluoromethoxy)benzoic acid | 438221-79-5 | NSA22179 [biosynth.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 438221-79-5 | 5-Bromo-2-(difluoromethoxy)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 5-BROMO-2-DIFLUOROMETHOXY-BENZOIC ACID | 438221-79-5 [amp.chemicalbook.com]

Spectroscopic Profile of 5-Bromo-2-(difluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-(difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document consolidates predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-2-(difluoromethoxy)benzoic acid. These predictions are derived from the known effects of bromo, difluoromethoxy, and carboxylic acid substituents on a benzene ring, as observed in analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~8.1-8.3 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~7.6-7.8 | Doublet of Doublets | 1H | Ar-H (para to -COOH) |

| ~7.2-7.4 | Doublet | 1H | Ar-H (meta to -COOH) |

| ~6.5-7.5 | Triplet | 1H | -OCHF₂ |

Note: The carboxylic acid proton chemical shift is highly dependent on concentration and solvent. The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~150-155 | C-O (aromatic) |

| ~135-140 | C-Br (aromatic) |

| ~130-135 | Ar-C (para to -COOH) |

| ~125-130 | Ar-C (ortho to -COOH) |

| ~120-125 | Ar-C (meta to -COOH) |

| ~115-120 (t) | -OCHF₂ |

Note: The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 266/268 | Molecular ion peak ([M]⁺) with characteristic bromine isotope pattern |

| 249/251 | Loss of -OH |

| 221/223 | Loss of -COOH |

| 187 | Loss of -Br |

| 142 | [M - Br - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ fragment (common in benzoic acids) |

| 77 | [C₆H₅]⁺ fragment |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1600 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1000-1100 | Strong | C-F stretch (difluoromethoxy) |

| 800-900 | Strong | C-H out-of-plane bend (aromatic) |

| 600-700 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2-(difluoromethoxy)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe may be used for a solid sample.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. Electrospray Ionization (ESI) can be used for more gentle ionization to primarily observe the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the FT-IR spectrum of the prepared sample, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound such as 5-Bromo-2-(difluoromethoxy)benzoic acid.

References

Spectroscopic Analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current unavailability of public experimental NMR data for this specific compound, this document outlines a standardized experimental protocol for data acquisition. Furthermore, it presents predicted ¹H and ¹³C NMR chemical shift ranges, derived from established principles of NMR spectroscopy and data from analogous structures. These estimations serve as a preliminary guide for researchers engaged in the synthesis and characterization of this and related compounds. A structural diagram is also provided for reference.

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its unique combination of functional groups. The bromine atom, the difluoromethoxy group, and the carboxylic acid moiety all contribute to the molecule's specific physicochemical properties, which can influence its biological activity and pharmacokinetic profile. Accurate structural elucidation and purity assessment are paramount in the drug discovery process, with NMR spectroscopy being the cornerstone analytical technique for these purposes. This guide details the necessary protocols and expected spectral characteristics for the comprehensive NMR analysis of this compound.

Predicted NMR Data

While experimental data is not currently available in public databases, theoretical chemical shifts for the protons and carbons of 5-Bromo-2-(difluoromethoxy)benzoic acid can be estimated based on the known effects of its substituents on the benzene ring. The following tables summarize these predicted chemical shift ranges.

Disclaimer: The following data are predicted values and should be used for estimation purposes only. Actual experimental values may vary depending on the solvent, concentration, temperature, and instrument frequency.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.50 | d | ~8-9 |

| H-4 | 7.60 - 7.80 | dd | ~8-9, ~2-3 |

| H-6 | 7.90 - 8.10 | d | ~2-3 |

| -OCHF₂ | 6.50 - 7.00 | t | ~73-75 (¹⁹F coupling) |

| -COOH | 10.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125.0 - 130.0 |

| C-2 | 150.0 - 155.0 |

| C-3 | 115.0 - 120.0 |

| C-4 | 135.0 - 140.0 |

| C-5 | 118.0 - 123.0 |

| C-6 | 130.0 - 135.0 |

| -C=O | 165.0 - 170.0 |

| -OCHF₂ | 115.0 - 120.0 (t, J ≈ 250-260 Hz) |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 5-Bromo-2-(difluoromethoxy)benzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for aromatic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer being used (typically around 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Structural Diagram and Logical Relationships

The following diagram illustrates the chemical structure of 5-Bromo-2-(difluoromethoxy)benzoic acid and the key NMR-active nuclei.

Caption: Chemical structure of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 5-Bromo-2-(difluoromethoxy)benzoic acid and a detailed protocol for their experimental acquisition. While awaiting the public availability of experimental data, the predicted chemical shifts and standardized methodology outlined herein offer a valuable resource for researchers in the fields of chemical synthesis and drug development. The application of these spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this and related novel chemical entities.

Spectroscopic Analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its unique structural motifs. The presence of a bromine atom, a difluoromethoxy group, and a carboxylic acid function on a benzene ring imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. Accurate characterization of this molecule is paramount, and infrared (IR) spectroscopy and mass spectrometry (MS) are two fundamental analytical techniques for its structural elucidation and purity assessment. This guide provides a detailed overview of the expected IR and mass spectral features of 5-Bromo-2-(difluoromethoxy)benzoic acid, along with generalized experimental protocols.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(difluoromethoxy)benzoic acid is predicted to exhibit characteristic absorption bands corresponding to its key structural components.

Expected IR Absorption Data

The following table summarizes the predicted prominent IR absorption bands for 5-Bromo-2-(difluoromethoxy)benzoic acid based on the analysis of similar aromatic carboxylic acids.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Notes |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Broad, Strong | The broadness is due to hydrogen bonding between the carboxylic acid groups.[1][2][3][5] |

| 3100-3000 | Aromatic (C-H) | Stretching | Medium to Weak | |

| 1710-1680 | Carboxylic Acid (C=O) | Stretching | Strong | Conjugation with the aromatic ring lowers the frequency.[1][2][4] |

| ~1600, ~1475 | Aromatic (C=C) | Stretching | Medium | Characteristic of the benzene ring. |

| 1320-1210 | Carboxylic Acid (C-O) | Stretching | Strong | [2][3] |

| 1150-1000 | Difluoromethoxy (C-F) | Stretching | Strong | The C-F bonds will show strong absorptions in this region. |

| ~1050 | Difluoromethoxy (C-O) | Stretching | Medium | |

| Below 800 | C-Br | Stretching | Medium to Strong | The exact position can vary. |

| 960-900 | Carboxylic Acid (O-H) | Out-of-plane bend | Broad, Medium | [2][3] |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of a solid sample like 5-Bromo-2-(difluoromethoxy)benzoic acid is as follows:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (around 100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded.

-

The spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The data is collected over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrometry Data

The mass spectrum of 5-Bromo-2-(difluoromethoxy)benzoic acid is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.[6] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.[6]

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Description |

| 266 / 268 | [M]⁺ | Molecular ion peak. The presence of the M+2 peak with nearly equal intensity confirms the presence of one bromine atom. |

| 249 / 251 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 221 / 223 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 171 | [M - Br - COOH]⁺ | Loss of both the bromine atom and the carboxylic acid group. |

| 105 | [C₆H₅CO]⁺ | A common fragment in the mass spectra of benzoic acids.[7] |

| 77 | [C₆H₅]⁺ | Phenyl cation, another common fragment. |

| 51 | [C₄H₃]⁺ | A characteristic fragment from the breakdown of the phenyl ring.[7] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI-mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-Bromo-2-(difluoromethoxy)benzoic acid.

References

- 1. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility Profile of 5-Bromo-2-(difluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-(difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent functional groups and structurally related molecules. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in various organic solvents is provided to empower researchers in their formulation and development efforts.

Predicted Solubility Profile

The solubility of 5-Bromo-2-(difluoromethoxy)benzoic acid is governed by the interplay of its three key functional moieties: the carboxylic acid group, the bromo substituent, and the difluoromethoxy group, all attached to a benzene ring.

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents, particularly those that can participate in hydrogen bonding like alcohols. The acidity of this group also means its solubility can be dramatically increased in basic solutions where it can form a highly polar carboxylate salt.

-

Bromo Group (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule. This can lead to a modest increase in solubility in non-polar and weakly polar solvents due to enhanced van der Waals forces.

-

Difluoromethoxy Group (-OCHF₂): This group has a more complex influence. It is considered a lipophilic hydrogen bond donor.[1] The difluoromethoxy group generally increases lipophilicity, but to a lesser extent than a trifluoromethoxy group.[1] This moderate lipophilicity can improve solubility in less polar solvents. The polarized C-H bond in the difluoromethyl group can act as a hydrogen bond donor, potentially enhancing interactions with hydrogen bond accepting solvents.[2]

Based on these structural considerations and the general principle of "like dissolves like," a qualitative prediction of the solubility of 5-Bromo-2-(difluoromethoxy)benzoic acid in common organic solvents is presented in Table 1.[3] It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and polar protic solvents, moderate solubility in aromatic and some less polar solvents, and low solubility in non-polar aliphatic solvents.

Table 1: Predicted Solubility of 5-Bromo-2-(difluoromethoxy)benzoic Acid in Common Organic Solvents

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Hydrogen bonding with the carboxylic acid and difluoromethoxy groups. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Isopropanol | Polar Protic | Moderate to High | Increased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the polar functional groups. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Another highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dichloromethane | Halogenated | Moderate to High | Can interact well with the bromo- and difluoromethoxy-substituted aromatic ring. |

| Chloroform | Halogenated | Moderate to High | Similar to dichloromethane. |

| Toluene | Aromatic | Moderate | Aromatic ring of the solvent can interact with the benzene ring of the solute. |

| Hexane | Non-polar | Low | The overall polarity of the solute is too high for significant interaction with a non-polar solvent. |

| Diethyl Ether | Ethereal | Moderate | Can act as a hydrogen bond acceptor for the carboxylic acid. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4] The following protocol provides a detailed methodology for determining the equilibrium solubility of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Materials and Equipment

-

5-Bromo-2-(difluoromethoxy)benzoic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-(difluoromethoxy)benzoic acid to a series of vials. The excess solid should be visually apparent.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of 5-Bromo-2-(difluoromethoxy)benzoic acid.[6]

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Factors Influencing Solubility

The solubility of an organic compound is a complex phenomenon influenced by several factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in various applications such as crystallization, formulation, and chemical reactions. The following diagram illustrates the key relationships between these factors.

References

5-Bromo-2-(difluoromethoxy)benzoic Acid: A Comprehensive Technical Guide for Use as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Bromo-2-(difluoromethoxy)benzoic acid, a valuable synthetic building block for medicinal chemistry and drug discovery. The strategic placement of the bromine atom, the difluoromethoxy group, and the carboxylic acid moiety offers a trifunctional platform for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, the difluoromethoxy group can enhance metabolic stability and binding affinity, and the carboxylic acid allows for the formation of amides, esters, and other derivatives. This guide covers the synthesis, chemical properties, and potential applications of this compound, providing detailed, albeit representative, experimental protocols and data presented for easy reference.

Chemical Properties and Data

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. While specific experimental data such as melting point and spectroscopic analyses are not widely published, its fundamental properties have been reported by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 438221-79-5 | N/A |

| Molecular Formula | C₈H₅BrF₂O₃ | N/A |

| Molecular Weight | 267.02 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)OC(F)F | [1] |

| InChI | InChI=1S/C8H5BrF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | [1] |

| Predicted XlogP | 4.0 | [1] |

Note: Due to a lack of publicly available experimental data, some values are predicted.

Synthesis

Alternatively, a more common route found in patents for similar structures involves the bromination of a substituted benzoic acid.[2] The following is a representative protocol for the bromination of a related compound, 2,4-difluorobenzoic acid, which can be adapted for the synthesis of the title compound.

Representative Synthesis Workflow

Caption: Hypothetical synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid.

Experimental Protocol: Bromination (Representative)

This protocol is adapted from the synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid and should be optimized for the specific substrate.[2]

Materials:

-

2-(Difluoromethoxy)benzoic acid

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Concentrated sulfuric acid

-

Methanol or Ethanol (for purification)

-

Sodium hydroxide solution (for purification)

-

Hydrochloric acid (for purification)

-

Water

-

Ice

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 2-(difluoromethoxy)benzoic acid to the cooled sulfuric acid with stirring.

-

Add N-bromosuccinimide portion-wise, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.

-

Filter the resulting precipitate and wash with water to obtain the crude product.

-

For purification, the crude product can be esterified by refluxing in methanol or ethanol with a catalytic amount of acid.

-

The resulting ester can be purified by distillation or chromatography.

-

Finally, the purified ester is hydrolyzed back to the carboxylic acid using an aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid.

-

The pure 5-Bromo-2-(difluoromethoxy)benzoic acid is then collected by filtration, washed with water, and dried.

| Reagent | Molar Ratio (to starting material) | Purity |

| 2-(Difluoromethoxy)benzoic acid | 1.0 | >98% |

| N-Bromosuccinimide | 1.05 - 1.2 | >98% |

| Concentrated Sulfuric Acid | Solvent | 98% |

Note: The above table provides representative molar ratios. Actual amounts should be calculated based on the specific scale of the reaction.

Applications in Organic Synthesis

5-Bromo-2-(difluoromethoxy)benzoic acid is a versatile building block with three distinct functional groups that can be selectively manipulated.

Amide Coupling

The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine. This is a common transformation in the synthesis of pharmaceutical compounds.

Caption: General workflow for amide bond formation.

This protocol is a general procedure for amide bond formation and may require optimization for specific substrates.

Materials:

-

5-Bromo-2-(difluoromethoxy)benzoic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-Bromo-2-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.0 - 1.2 eq) to the solution.

-

Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

-

Add the coupling reagent (e.g., HATU, 1.1 - 1.5 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various boronic acids or esters.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This is a general protocol and the choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

Materials:

-

5-Bromo-2-(difluoromethoxy)benzoic acid (or its ester/amide derivative)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the 5-bromo-2-(difluoromethoxy)benzoic acid derivative (1.0 eq), the boronic acid (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Significance in Drug Discovery

The unique combination of functional groups on 5-Bromo-2-(difluoromethoxy)benzoic acid makes it a highly attractive building block in the design of novel therapeutic agents. The difluoromethoxy group is a bioisostere of the methoxy group and can offer improved metabolic stability and enhanced binding interactions with biological targets. The bromo- and carboxylic acid functionalities provide handles for the construction of diverse chemical libraries for high-throughput screening. Derivatives of similar bromo-benzoic acids have been utilized in the synthesis of inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammation.

Safety Information

As with all laboratory chemicals, 5-Bromo-2-(difluoromethoxy)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-(difluoromethoxy)benzoic acid is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular scaffolds. While detailed experimental data for this specific compound is limited in the public domain, the representative protocols provided in this guide, based on well-established chemistry of analogous compounds, offer a solid foundation for its utilization in research and development. The strategic incorporation of this building block into synthetic routes can contribute to the discovery of novel drug candidates with improved pharmacological profiles.

References

Reactivity of the Difluoromethoxy Group in Benzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety in the design of benzoic acid derivatives for drug discovery and development. Its unique electronic properties and metabolic stability offer significant advantages in modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of the difluoromethoxy group in the context of benzoic acid derivatives, encompassing its electronic effects, reactivity in key chemical transformations, and its role in modulating biological activity.

Physicochemical and Electronic Properties

The difluoromethoxy group is a fascinating substituent that blends the properties of a methoxy group with the strong inductive effect of fluorine atoms. This unique combination imparts distinct electronic and physicochemical characteristics to the benzoic acid scaffold.

Electronic Effects: The -OCF₂H group is generally considered to be weakly electron-withdrawing through induction (I-effect) due to the high electronegativity of the fluorine atoms. However, the oxygen atom can participate in resonance (R-effect), donating electron density to the aromatic ring. The overall electronic influence is a balance of these opposing effects and is dependent on its position on the benzoic acid ring.

Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group, which can enhance a molecule's ability to cross biological membranes. However, it is generally less lipophilic than the more commonly used trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can be advantageous in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Hydrogen Bonding: A key feature of the difluoromethoxy group is the weakly acidic nature of its hydrogen atom, allowing it to act as a hydrogen bond donor. This is a relatively rare characteristic for fluorine-containing groups and enables it to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, while offering improved metabolic stability.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the difluoromethoxy group with other common substituents on the benzoic acid ring.

| Substituent | Position | Hammett Constant (σ) | Calculated logP (cLogP) |

| -H | - | 0.00 | 1.87 |

| -OCH₃ | para | -0.27 | 1.96[1] |

| -OCF₂H | para | +0.14 [2] | ~2.4 (estimated) |

| -OCH₃ | meta | +0.12 | 2.02[3] |

| -OCF₂H | meta | +0.31 | ~2.5 (estimated) |

| -CF₃ | para | +0.54 | 3.16 |

| -F | para | +0.06 | 2.14 |

| -Cl | para | +0.23 | 2.59 |

Note: Hammett constants are a measure of the electronic effect of a substituent on the reactivity of a molecule. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. cLogP is a measure of lipophilicity.

Key Reactions and Reactivity

The reactivity of difluoromethoxy-substituted benzoic acid derivatives is influenced by the electronic nature of the -OCF₂H group and its interplay with the carboxylic acid functionality.

Synthesis of Difluoromethoxy Benzoic Acid Derivatives

A common method for introducing the difluoromethoxy group onto a benzoic acid scaffold is through the difluoromethylation of a corresponding hydroxybenzoic acid.

Experimental Protocol: Difluoromethylation of 4-Hydroxybenzoic Acid

This protocol is a representative procedure for the synthesis of 4-(difluoromethoxy)benzoic acid.

Materials:

-

4-Hydroxybenzoic acid

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-hydroxybenzoic acid (1 equivalent) and potassium carbonate (2 equivalents) in DMF, add sodium chlorodifluoroacetate (1.5 equivalents).

-

Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(difluoromethoxy)benzoic acid.

Logical Workflow for Difluoromethylation:

Caption: General workflow for the synthesis of 4-(difluoromethoxy)benzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the difluoromethoxy group can activate the aromatic ring of benzoic acid derivatives towards nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is also present on the ring. The carboxylic acid group, being electron-withdrawing, further enhances this reactivity, especially when positioned ortho or para to the leaving group.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, including the difluoromethoxy and carboxyl groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

SNAr Mechanism Diagram:

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a difluoromethoxy-substituted chlorobenzoic acid with an amine.

Materials:

-

4-Chloro-3-(difluoromethoxy)benzoic acid

-

Amine (e.g., morpholine)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Base (e.g., K₂CO₃, Et₃N)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-(difluoromethoxy)benzoic acid (1 equivalent) and the amine (1.2 equivalents) in the chosen solvent.

-

Add the base (2 equivalents) to the mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and acidify with HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Hydrolysis of the Difluoromethoxy Group

Under certain conditions, the difluoromethoxy group can undergo hydrolysis to a formyl group (-CHO) and ultimately to a carboxylic acid. This reaction is generally less facile than the hydrolysis of a simple ether due to the presence of the fluorine atoms but can be a consideration in drug metabolism and under harsh chemical conditions. The rate of hydrolysis is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can make the difluoromethyl carbon more susceptible to nucleophilic attack by water or hydroxide.

Comparative Hydrolysis Data:

Role in Drug Design and Biological Activity

The difluoromethoxy group is a valuable tool in drug design, primarily for its ability to enhance metabolic stability and modulate physicochemical properties.

Metabolic Stability: The primary reason for incorporating a difluoromethoxy group is often to block metabolic "hot spots." The replacement of a metabolically labile methoxy group, which is susceptible to O-demethylation, with a difluoromethoxy group can significantly increase the half-life of a drug and improve its bioavailability[2].

Bioisosterism: The -OCF₂H group can act as a bioisostere for a hydroxyl group, offering the advantage of hydrogen bond donor capability while being more resistant to metabolic oxidation and conjugation.

Case Study: Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The molecule contains a 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid moiety. The difluoromethoxy group in Roflumilast is crucial for its metabolic stability, contributing to its favorable pharmacokinetic profile[1].

Roflumilast and the PDE4 Signaling Pathway:

Roflumilast inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the inflammatory response characteristic of COPD[3][5][6][7][8].

PDE4 Inhibition Signaling Pathway:

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to an anti-inflammatory effect.

Conclusion

The difluoromethoxy group is a versatile and powerful functional group in the design of benzoic acid derivatives for pharmaceutical applications. Its unique combination of electronic properties, metabolic stability, and hydrogen bonding capability provides medicinal chemists with a valuable tool to optimize the ADME and pharmacodynamic properties of drug candidates. A thorough understanding of its reactivity in key chemical transformations is essential for the successful synthesis and development of novel therapeutics incorporating this important moiety. As the field of fluorine chemistry continues to evolve, the strategic application of the difluoromethoxy group is expected to play an increasingly significant role in the discovery of new and improved medicines.

References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 2. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2,3-Difluorophenoxy)-3-methylbenzoic acid | C14H10F2O3 | CID 107112580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. In Silico, Ex Vivo and In Vivo Studies of Roflumilast as a Potential Antidiarrheal and Antispasmodic agent: Inhibition of the PDE-4 Enzyme and Voltage-gated Ca++ ion Channels | MDPI [mdpi.com]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-2-(difluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a key intermediate in the development of novel therapeutics.

Introduction

5-Bromo-2-(difluoromethoxy)benzoic acid is a halogenated and fluorinated aromatic carboxylic acid. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the difluoromethoxy group can improve metabolic stability, lipophilicity, and binding affinity of a molecule. These characteristics make it an attractive starting material for the synthesis of a wide range of biologically active compounds, including anti-inflammatory and anti-cancer agents.

This document outlines a reliable three-step synthetic route starting from the commercially available 5-bromosalicylic acid. The synthesis involves an initial esterification, followed by a difluoromethylation reaction, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis Workflow

The overall synthetic pathway is depicted in the following diagram:

Application Notes and Protocols: Preparation of 5-Bromo-2-(difluoromethoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction